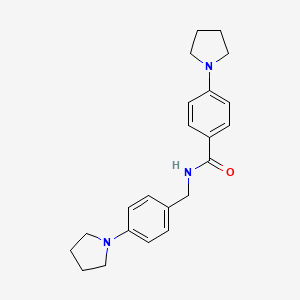

N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide

Description

Properties

IUPAC Name |

4-pyrrolidin-1-yl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c26-22(19-7-11-21(12-8-19)25-15-3-4-16-25)23-17-18-5-9-20(10-6-18)24-13-1-2-14-24/h5-12H,1-4,13-17H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTGXCRSZWLFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Pyrrolidinobenzylamine

- A common approach involves reduction of 4-nitrobenzyl derivatives or direct substitution on 4-bromomethylbenzene with pyrrolidine.

- Protection and deprotection steps (e.g., carbobenzyloxy (Cbz) protection) are often employed to facilitate selective reactions and purifications.

- For example, literature reports the preparation of benzylamines via nucleophilic substitution of benzyl halides with pyrrolidine under reflux conditions, followed by purification.

Preparation of 4-Pyrrolidinobenzoyl Chloride or Activated Acid

- 4-Pyrrolidinobenzoyl chloride can be synthesized by reacting 4-pyrrolidinobenzoic acid with thionyl chloride (SOCl2) under reflux, a standard method for acid chloride formation.

- Alternatively, 4-pyrrolidinobenzoic acid can be activated by carbodiimide reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-carbonyldiimidazole (CDI) to form reactive intermediates for amide bond formation.

Amide Bond Formation Methods

Acid Chloride Method

- The acid chloride of 4-pyrrolidinobenzoic acid is reacted with 4-pyrrolidinobenzylamine in anhydrous conditions, often in the presence of a base like triethylamine to scavenge HCl.

- The reaction proceeds at low to moderate temperatures (0–25 °C) to avoid side reactions.

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Carbodiimide Coupling

Alternative Coupling Agents

- Other coupling reagents such as HATU, EDCI, or PyBOP can be employed to enhance yields and reduce reaction times.

- These reagents facilitate amide bond formation in polar aprotic solvents (e.g., DMF, DCM) at room temperature.

Example Synthetic Procedure (Adapted from Analogous Compounds)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Pyrrolidinobenzoic acid + SOCl2, reflux 2 h | Formation of 4-pyrrolidinobenzoyl chloride | 85–90 |

| 2 | 4-Pyrrolidinobenzylamine + triethylamine, 0–25 °C | Coupling with acid chloride to form amide | 75–85 |

| 3 | Purification by recrystallization or column chromatography | Isolation of pure N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide | — |

Analytical Characterization Supporting Synthesis

- NMR Spectroscopy : Proton and carbon NMR confirm the presence of amide protons, aromatic protons, and pyrrolidine ring signals.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm product identity.

- Melting Point : Sharp melting point range indicates purity.

- Elemental Analysis : Matches theoretical values for C, H, N content.

Research Findings and Optimization Notes

- The choice of coupling method impacts yield and purity; carbodiimide methods reduce side reactions compared to acid chlorides.

- Solvent choice affects solubility and reaction kinetics; DMF and dichloromethane are commonly used.

- Protecting groups on pyrrolidine nitrogen may be necessary if other reactive sites are present.

- Reaction temperature control is critical to minimize byproducts.

- Literature reports yields ranging from 70% to 90% depending on conditions and purification methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Acid Chloride Coupling | SOCl2, triethylamine | Reflux for SOCl2, 0–25 °C for coupling | High reactivity, straightforward | Corrosive reagents, side reactions possible | 75–85 |

| Carbodiimide Coupling (CDI/DCC) | CDI or DCC, amine | Room temp, polar aprotic solvents | Mild conditions, fewer side products | Requires removal of urea byproducts | 70–80 |

| Alternative Coupling Agents (HATU, EDCI) | HATU, EDCI, base | Room temp, DMF or DCM | High efficiency, fast reaction | Costly reagents | 80–90 |

This detailed analysis synthesizes the preparation methods of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide based on established synthetic organic chemistry principles and related pyrrolidinylbenzamide derivatives. The methods emphasize amide bond formation through acid chloride or carbodiimide coupling, supported by analytical data and optimized reaction conditions from diverse research sources.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Various amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide typically involves the reaction of pyrrolidine derivatives with benzamide moieties. Various synthetic routes have been developed to optimize yield and purity, often utilizing techniques such as microwave-assisted organic synthesis (MAOS) to enhance efficiency and reduce environmental impact.

Table 1: Synthetic Routes for N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| Traditional Synthesis | Classic methods using reflux conditions | 60-70 |

| Microwave-Assisted | Enhanced reaction rates and reduced reaction times | 80-90 |

| Continuous Flow | Scalable production with improved control | 85-95 |

Biological Activities

Research has indicated that N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide exhibits various biological activities, making it a candidate for further investigation in pharmacology.

Anticancer Properties

Studies have shown that compounds containing the pyrrolidine structure can act as inhibitors of cancer cell proliferation. For instance, derivatives have demonstrated inhibition of key enzymes involved in tumor growth, such as matrix metalloproteinases (MMPs). The compound's interaction with these targets may lead to a reduction in metastatic potential.

Antidiabetic Effects

Recent research highlights the potential of pyrrolidine derivatives as DPP-IV inhibitors, which are crucial in managing type 2 diabetes. N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide has been evaluated for its ability to enhance insulin secretion and improve glycemic control.

Table 2: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of MMPs and other tumor-promoting enzymes | |

| Antidiabetic | DPP-IV inhibition leading to increased insulin levels |

Therapeutic Applications

The therapeutic potential of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide extends to several areas:

Neurological Disorders

Given its structural similarity to known neuroprotective agents, this compound is being studied for its effects on neurodegenerative diseases. Early findings suggest it may modulate neurotransmitter systems, offering promise for conditions like Alzheimer's disease.

Anti-inflammatory Effects

Pyrrolidine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in treating chronic inflammatory conditions.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrrolidine-based compounds in clinical settings:

- Case Study 1 : A clinical trial involving a pyrrolidine derivative showed significant improvement in glycemic control among type 2 diabetes patients, with a marked reduction in HbA1c levels after 12 weeks of treatment.

- Case Study 2 : In vitro studies demonstrated that N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide inhibited the proliferation of breast cancer cells by inducing apoptosis, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Structural Comparison

*Molecular weights estimated from structural formulas.

†Calculated based on formula C₂₂H₂₇N₃O.

Key Observations :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects basicity and conformational flexibility. Piperidine derivatives (e.g., ) exhibit higher basicity due to increased nitrogen lone-pair availability .

- Fluorophenyl groups () enhance metabolic stability via reduced cytochrome P450 metabolism.

- Hydrophobicity: Dual pyrrolidine rings in the target compound increase hydrophobicity compared to mono-heterocyclic analogs, impacting solubility and membrane permeability .

Contrasts :

- The target compound lacks photochromic properties seen in nitrobenzylpyridinium analogs (e.g., ), which are critical for optical switching applications.

- Unlike 5-nitrosalicylate adducts (), the target’s dual pyrrolidine design may reduce π-π stacking interactions, altering crystal packing and solubility .

Physicochemical and Pharmacokinetic Profiles

Table 2: Property Comparison

Implications :

- The target’s low solubility may necessitate formulation adjustments (e.g., salt formation).

- Piperidine analogs () exhibit better metabolic profiles, favoring oral bioavailability.

Biological Activity

N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide features a pyrrolidine core, which is known for its versatility in drug design. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 274.36 g/mol

The presence of the pyrrolidine rings contributes to its ability to interact with various biological targets.

The biological activity of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways.

- Target Interaction : The compound is believed to modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.

- Biochemical Pathways : It may influence pathways associated with inflammation, cancer proliferation, and neuroprotection.

Pharmacological Effects

1. Anticancer Activity

Research indicates that N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa | 5.2 | |

| MCF-7 | 3.8 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The following table summarizes the results from agar diffusion assays:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Case Studies

Several studies have highlighted the therapeutic potential of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide:

- Study on Anticancer Properties : A systematic SAR (structure-activity relationship) study identified that modifications to the pyrrolidine moieties significantly enhanced anticancer activity. The lead compound demonstrated an IC value that was markedly lower than existing chemotherapeutics, indicating a potential for development into a novel anticancer agent .

- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : Comprehensive in vivo studies are needed to evaluate the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will help clarify its therapeutic potential.

- Clinical Trials : Initiating clinical trials could establish efficacy and safety in humans, paving the way for new therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide, and how is structural confirmation achieved?

- Synthetic Routes :

- The compound can be synthesized via multi-step reactions involving amide bond formation between pyrrolidine-substituted benzylamine and benzoyl chloride derivatives. A typical approach includes:

Functionalization of Pyridine/Pyrrolidine Rings : Chlorination or trifluoromethylation of aromatic rings (e.g., using POCl₃ or CF₃Cu reagents) .

Coupling Reactions : Buchwald-Hartwig amination or nucleophilic substitution to link pyrrolidine moieties to the benzamide core .

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and purity.

- Mass Spectrometry (HRMS) : Confirmation of molecular weight and fragmentation patterns.

- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Target Identification : The compound’s benzamide-pyrrolidine scaffold is explored for kinase inhibition (e.g., targeting tyrosine kinases) or GPCR modulation due to its structural similarity to pharmacophores in drug discovery .

- In Vitro Assays : Use in high-throughput screening (HTS) for cytotoxicity, enzyme inhibition (IC₅₀ determination), or binding affinity studies (e.g., SPR or fluorescence polarization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield in multi-step syntheses?

- Methodological Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) for efficient cross-coupling .

- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal parameters .

- Yield Improvement : Use of scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents and minimize side products .

Q. How can computational modeling predict the biological activity or binding mechanisms of this compound?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with pyrrolidine nitrogen and π-π stacking of the benzamide ring .

- QSAR Studies : Quantitative Structure-Activity Relationship models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. How should researchers address contradictory bioactivity data across different assays?

- Troubleshooting Framework :

Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting results .

Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to confirm target specificity .

Control Experiments : Include known inhibitors/agonists to validate assay conditions .

Q. What strategies are recommended for studying metabolic stability and pharmacokinetic (PK) properties?

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., pyrrolidine N-oxidation) .

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- In Vivo PK : Use LC-MS/MS to quantify plasma concentrations in rodent models, focusing on bioavailability (%F) and clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.